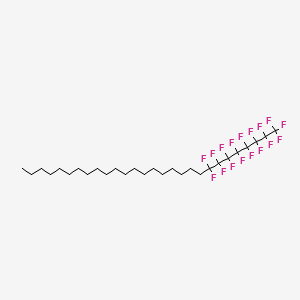

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane

Description

The compound 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS 2043-53-0) is a perfluorinated alkyl iodide with the molecular formula C₁₀H₄F₁₇I and a molecular weight of 574.02 g/mol . It features a 10-carbon chain with 17 fluorine atoms substituted at positions 1–8 and an iodine atom at the terminal carbon. Key properties include:

- Density: 1.88 g/cm³

- Applications: Primarily used as a precursor for synthesizing perfluorooctyl bromide (PFOB) in pharmaceuticals, such as contrast agents and oxygen carriers .

Notably, the compound’s naming may cause confusion. While "octacosane" (C₂₈) is referenced in the query, the evidence consistently describes a decane derivative (C₁₀). This analysis assumes the intended compound is the decane-based structure (CAS 2043-53-0).

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(29,30)22(31,32)23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)45/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXXMSNJEJNVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)20H, C28H41F17 | |

| Record name | Octacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881376 | |

| Record name | 1-(Perfluorooctyl)eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137338-39-7 | |

| Record name | 1-(Perfluorooctyl)eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane typically involves the fluorination of octacosane. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete substitution of hydrogen atoms with fluorine atoms. Industrial production methods often employ continuous flow reactors to achieve high yields and purity.

Analyse Des Réactions Chimiques

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under extreme conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions are less common but can be achieved using powerful reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, although they require harsh conditions and specific catalysts.

Applications De Recherche Scientifique

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry due to its stability and well-defined structure.

Biology: Employed in studies of cell membrane interactions and as a contrast agent in imaging techniques.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.

Mécanisme D'action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is primarily related to its chemical inertness and hydrophobic nature. It interacts with biological membranes and other hydrophobic surfaces, altering their properties. The compound’s molecular targets include lipid bilayers and hydrophobic protein domains, where it can modulate membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

a) 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane (CAS 212563-43-4)

- Molecular Formula : C₇F₁₅I

- Chain Length : 7 carbons

- Substituents : 15 fluorine atoms and one terminal iodine.

- Applications : Intermediate for shorter-chain fluorinated surfactants.

b) Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo (CAS 307-60-8)

- Molecular Formula : C₁₂F₂₃I

- Chain Length : 12 carbons

- Substituents : 23 fluorine atoms and terminal iodine.

- Applications : Used in lubricants and coatings.

- Key Difference : Longer chain enhances hydrophobicity but increases regulatory scrutiny under POPs frameworks .

Sulfonamide Derivatives

Perfluorooctanesulfonamide (PFOSA) (CAS 4151-50-2)

- Molecular Formula: C₈HF₁₇NO₂S

- Functional Group : Sulfonamide (-SO₂NH₂) instead of iodine.

- Applications : Historical use in firefighting foams and stain-resistant coatings.

- Regulatory Status : Banned globally under the Stockholm Convention due to toxicity and persistence .

- Key Difference : Sulfonamide group increases water solubility, enhancing environmental mobility compared to iodides .

Isocyanate Derivatives

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane (CAS 335-91-1)

- Molecular Formula: C₇F₁₅NO

- Functional Group : Isocyanate (-NCO) at the terminal carbon.

- Applications : Building block for polyurethanes and specialty polymers.

- Key Difference : Reactivity of the isocyanate group enables polymerization but introduces acute toxicity risks .

Other Fluorinated Alkanes

Hexadecane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- (CAS 6145-05-7)

- Molecular Formula : C₁₆H₁₇F₁₇

- Chain Length : 16 carbons

- Substituents : Partial fluorination (17 F atoms on C1–8).

- Applications : Lubricant additive.

- Key Difference : Mixed hydrogen/fluorine substitution reduces chemical inertness compared to fully fluorinated compounds .

Regulatory and Environmental Considerations

- Japan’s Regulation : CAS 2043-53-0 is restricted to PFOB synthesis for pharmaceuticals, reflecting controlled use to mitigate environmental release .

- Stockholm Convention : PFOSA and related sulfonamides are prohibited, while perfluoroalkyl iodides face increasing scrutiny due to structural similarities to PFOA/PFOS .

Activité Biologique

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Heptadecafluorooctacosane is characterized by its fully fluorinated carbon chain structure. The presence of fluorine imparts distinct hydrophobic and lipophobic properties to the molecule. These characteristics influence its interaction with biological systems.

Biological Activity Overview

The biological activity of heptadecafluorooctacosane can be categorized into several key areas:

- Toxicity : Studies have indicated that perfluorinated compounds (PFCs) can exhibit toxicity in various organisms.

- Endocrine Disruption : Some PFCs are known to interfere with hormonal functions in wildlife.

- Bioaccumulation : Due to their stability and resistance to degradation, PFCs can accumulate in living organisms over time.

Toxicological Studies

Research on the toxicity of heptadecafluorooctacosane has revealed important findings:

- Acute Toxicity : In laboratory settings, acute exposure to high concentrations of PFCs has resulted in adverse effects on aquatic organisms.

- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects and reproductive toxicity in mammals.

Table 1: Summary of Toxicological Findings

| Study Type | Organism | Findings |

|---|---|---|

| Acute Toxicity | Fish | Significant mortality at high concentrations |

| Chronic Exposure | Rodents | Evidence of liver damage and reproductive issues |

| Endocrine Disruption | Amphibians | Altered hormone levels affecting growth |

Case Studies

A review of case studies involving similar compounds provides insight into the potential biological effects of heptadecafluorooctacosane.

- Case Study 1 : A study on a related PFC showed significant endocrine disruption in fish populations exposed to contaminated water sources.

- Case Study 2 : Research on another fluorinated alkane indicated a correlation between exposure levels and increased incidence of liver tumors in rodent models.

The mechanisms through which heptadecafluorooctacosane exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Cell Membrane Interaction : The hydrophobic nature may disrupt cellular membranes leading to altered cellular functions.

- Hormonal Pathway Interference : Potential interference with hormone receptors may lead to dysregulation of endocrine functions.

Research Findings

Recent studies have utilized advanced computational methods to predict the biological activity profiles of perfluorinated compounds. These models suggest that heptadecafluorooctacosane may possess teratogenic and carcinogenic properties based on structure-activity relationships.

Table 2: Predicted Biological Activities

| Activity Type | Predicted Probability |

|---|---|

| Teratogenic | 0.534 |

| Carcinogenic | 0.571 |

| Endocrine Disruption | 0.495 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.